BenchChemオンラインストアへようこそ!

BioA-IN-13

Anti-tubercular drug discovery Target-based screening Phenotypic assay validation

BioA-IN-13 (CAS 1164475-61-9), also cataloged as BTPA-13 and 4-(benzothiazol-2-yl)pentenoic acid 13, is a synthetic small-molecule inhibitor of the pyridoxal-5′-phosphate (PLP)-dependent aminotransferase BioA (7,8-diaminopelargonic acid synthase) from Mycobacterium tuberculosis. BioA catalyzes the antepenultimate step in the essential biotin biosynthesis pathway, a validated target for anti-tubercular drug discovery due to the absence of homologous pathways in mammals.

Molecular Formula C19H16N2O4S
Molecular Weight 368.41
CAS No. 1164475-61-9
Cat. No. B2910722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBioA-IN-13
CAS1164475-61-9
Molecular FormulaC19H16N2O4S
Molecular Weight368.41
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=C(CCC(=O)O)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
InChIInChI=1S/C19H16N2O4S/c1-12-6-7-13(11-16(12)21(24)25)10-14(8-9-18(22)23)19-20-15-4-2-3-5-17(15)26-19/h2-7,10-11H,8-9H2,1H3,(H,22,23)/b14-10+
InChIKeyXEFQYEIZGTWFCR-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BioA-IN-13 (CAS 1164475-61-9): Chemical Profile and Procurement Baseline for a Benzothiazole-Based M. tuberculosis BioA Inhibitor


BioA-IN-13 (CAS 1164475-61-9), also cataloged as BTPA-13 and 4-(benzothiazol-2-yl)pentenoic acid 13, is a synthetic small-molecule inhibitor of the pyridoxal-5′-phosphate (PLP)-dependent aminotransferase BioA (7,8-diaminopelargonic acid synthase) from Mycobacterium tuberculosis [1]. BioA catalyzes the antepenultimate step in the essential biotin biosynthesis pathway, a validated target for anti-tubercular drug discovery due to the absence of homologous pathways in mammals [2]. BioA-IN-13 was discovered through a high-throughput fluorescence displacement screening campaign and was initially characterized as a potent biochemical inhibitor (IC₅₀ = 153 nM) with demonstrable whole-cell activity (MIC = 2.5 µM against wild-type M. tuberculosis H37Rv in biotin-free medium) [1]. The compound features a benzothiazole-pentenoic acid scaffold and is supplied as a ≥98% (HPLC) powder with confirmed solubility of 20 mg/mL in DMSO, suitable for in vitro enzymology and cellular microbiology applications .

Why BioA-IN-13 Cannot Be Substituted with Generic BioA Inhibitors: The Critical Role of Off-Target Profiling in M. tuberculosis Drug Discovery


Superficial comparison based solely on biochemical IC₅₀ values against BioA would suggest that BioA-IN-13 (IC₅₀ = 153 nM) is interchangeable with compounds such as BioA-IN-1 (IC₅₀ = 195 nM) or MAC13772 (IC₅₀ = 250 nM) . However, the primary literature explicitly demonstrates that BioA-IN-13's potent whole-cell anti-mycobacterial activity (MIC = 2.5 µM) is largely independent of both exogenous biotin rescue and BioA intracellular protein levels, indicating that its cellular efficacy predominantly arises from off-target mechanisms rather than on-target BioA inhibition [1]. This finding—that a biochemically potent BioA inhibitor can appear highly effective in whole-cell assays through non-BioA pathways—was used by the original investigators to validate their counter-screening methodology [1]. Consequently, BioA-IN-13 is not a generic BioA tool compound; it fulfills a specialized, evidence-backed role as a validated off-target control that is uniquely positioned to benchmark the specificity of new BioA-targeting chemical series [1].

BioA-IN-13 Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Selection and Procurement


Whole-Cell Activity of BioA-IN-13 Is Primarily Off-Target, Making It an Essential Negative Control Differentiated from Validated On-Target Hits

In the seminal target-based screening study, BioA-IN-13 was directly compared to N-aryl piperazine 14 using a multi-strain M. tuberculosis panel. N-aryl piperazine 14 exhibited hallmark on-target behavior: its wild-type MIC of 26 µM was completely abolished by 1 µM exogenous biotin, and its MIC shifted from 9 µM to 99 µM between BioA-UE (underexpressor) and BioA-OE (overexpressor) strains [1]. In stark contrast, BioA-IN-13's wild-type MIC of 2.5 µM shifted only ~3-fold (to 8.7 µM) upon biotin addition, and its MICs in BioA-UE (0.7 µM) and BioA-OE (4.7 µM) strains differed by only ~7-fold despite a 60-fold difference in BioA protein levels [1]. These head-to-head data led to BioA-IN-13 being designated as 'off-target' and deprioritized for development, while N-aryl piperazine 14 was advanced as a validated on-target hit [1].

Anti-tubercular drug discovery Target-based screening Phenotypic assay validation Chemical probe specificity

BioA-IN-13 Demonstrates Insensitivity to BioA Intracellular Concentration, in Contrast to Mechanistically Validated BioA Inhibitors

The study employed isogenic M. tuberculosis strains expressing BioA at ~20% (BioA-UE) and ~1200% (BioA-OE) of wild-type levels [1]. For BioA-IN-13, the MIC difference between these strains was only ~7-fold (0.7 µM in BioA-UE vs. 4.7 µM in BioA-OE), despite a 60-fold variation in target protein level [1]. In contrast, N-aryl piperazine 14 showed an 11-fold MIC shift (9 µM to 99 µM) between the same strain pair, and pyrrolothiazolidine-S-oxide 18 exhibited detectable activity only in BioA-UE (MIC = 35 µM) [1]. The relative insensitivity of BioA-IN-13 to BioA abundance provides quantitative evidence that its cellular growth-inhibitory action is mediated through targets other than BioA [1].

Biotin biosynthesis Target engagement biomarkers Chemical biology M. tuberculosis genetics

Biochemical Potency of BioA-IN-13 (IC₅₀ = 153 nM) Positions It in the Mid-Range of Known BioA Inhibitors, Enabling Benchmarking Across Potency Classes

BioA-IN-13 inhibits recombinant M. tuberculosis BioA with an IC₅₀ of 153 nM in a fluorescence displacement biochemical assay [1]. This places it in an intermediate potency class: it is approximately 5-fold less potent than the probe compound ML406 (IC₅₀ = 30 nM in biochemical assays) [2], roughly equipotent to BioA-IN-1 (Compound 15; IC₅₀ = 195 nM) , approximately 1.6-fold more potent than MAC13772 (IC₅₀ = 250 nM) , and approximately 3 orders of magnitude less potent than the optimized lead C48 (Kᵢ = 200 pM) [3]. Notably, despite its mid-range biochemical potency, BioA-IN-13 exhibited the most potent whole-cell MIC (2.5 µM) among all 255 screening hits in the original study, exceeding the whole-cell activity of biochemically less potent but mechanistically specific hits such as N-aryl piperazine 14 (MIC = 26 µM) [1].

Enzyme inhibition BioA enzymology SAR analysis Lead prioritization

BioA-IN-13 Functions as a Literature-Validated Counter-Screen Agent to Prevent False-Positive Triage in M. tuberculosis BioA Inhibitor Discovery

The original discovery paper explicitly positions BioA-IN-13 as a tool that can 'be used to invalidate hits even though they may otherwise appear promising based on their biochemical and whole-cell activity' [1]. The authors demonstrated that BioA-IN-13 would have been erroneously triaged as a high-priority hit based on conventional single-strain MIC determination, but the multi-parameter counter-screen revealed its off-target character [1]. While other compounds such as pyrrolothiazolidine-S-oxide 18 failed to show any activity in wild-type conditions (MIC > 50 µM), and N-aryl piperazine 14 passed all on-target validation criteria, BioA-IN-13 uniquely occupied the deceptive middle ground where high whole-cell potency coexists with undetectable on-target engagement [1]. This specific behavioral profile has no reported equivalent among the other 255 hits in the screening library [1].

Screening cascade design False-positive mitigation Chemical probe validation Target engagement

BioA-IN-13: Optimized Application Scenarios for Research and Industrial Anti-Tubercular Discovery Programs


Negative Control for M. tuberculosis BioA Phenotypic Screening Cascades

BioA-IN-13 is ideally deployed as a routine negative control compound in multi-strain M. tuberculosis screening cascades designed to identify on-target BioA inhibitors. Its unique profile—potent biochemical inhibition (IC₅₀ = 153 nM) combined with whole-cell activity that resists both biotin rescue (only ~3.5-fold MIC shift) and BioA-level modulation (~7-fold MIC shift across 60-fold protein level variation)—provides a clear benchmark for what off-target-dominated activity looks like in a screening output [1]. By including BioA-IN-13 alongside a validated on-target control such as N-aryl piperazine 14, screening groups can empirically define threshold criteria for hit declaration and avoid the costly downstream pursuit of compounds whose cellular efficacy does not reflect target engagement [1].

Methodology Validation for Target Engagement Biomarker Development

Research groups developing orthogonal target engagement assays (e.g., cellular thermal shift assays, BioA activity-based probes, or biotin auxotrophy complementation assays) can use BioA-IN-13 as a specificity control. Because BioA-IN-13 has been shown in isogenic strain panels to act predominantly via off-target mechanisms despite potent biochemical BioA inhibition, any target engagement assay that incorrectly reports BioA-IN-13 as 'on-target' would require re-optimization [1]. This application is directly supported by the original paper's use of BioA-IN-13 to validate the discriminatory power of their BioA-UE/BioA-OE counter-screen methodology [1].

Benchmarking Compound Selectivity in BioA Chemical Series Progression

For medicinal chemistry teams optimizing BioA inhibitor series, BioA-IN-13 serves as a critical calibration standard in selectivity panels. New analogs can be compared against BioA-IN-13's published parameters (biotin rescue fold-change, BioA-UE/OE MIC ratio) to assess whether structural modifications are improving on-target specificity or inadvertently introducing off-target liabilities [1]. This is particularly relevant given that the structurally optimized BioA inhibitor C48 (Kᵢ = 200 pM) emerged from a program that likely used the counter-screening principles validated with BioA-IN-13 and related hits [2].

Academic Teaching and Training in Anti-Infective Drug Discovery Methodologies

BioA-IN-13, together with N-aryl piperazine 14 and pyrrolothiazolidine-S-oxide 18, constitutes a complete pedagogical set illustrating the spectrum of outcomes in modern target-based antibacterial screening: deceptive off-target potency (BioA-IN-13), validated on-target activity (N-aryl piperazine 14), and weak but specific target engagement (pyrrolothiazolidine-S-oxide 18) [1]. This compound set has been used in the primary literature to teach the principles of hit triage and the dangers of relying on single-parameter activity readouts, making it suitable for graduate-level chemical biology and drug discovery coursework [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for BioA-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.